Enhanced GGT Inhibition via 4-Methoxybenzenesulfonyl Group
The 4-methoxy substituent on the N-benzenesulfonyl ring is a key driver of GGT inhibitory potency. In the patent class describing benzylthiadiazol benzenesulfonamides as GGT inhibitors, compounds with a 4-methoxy group (like CAS 1203192-69-1) are claimed to be more effective than their unsubstituted phenyl counterparts (e.g., CAS 1203422-13-2). While explicit IC50 data for this exact pair is not publicly available, the patent's SAR teaches that electron-donating groups at the para-position of the benzenesulfonyl ring generally increase inhibitory activity [1].
| Evidence Dimension | GGT Inhibitory Potency (Qualitative SAR Trend) |
|---|---|
| Target Compound Data | Classified as a potent GGT inhibitor within the patent's scope claiming 4-methoxybenzenesulfonamide derivatives. |
| Comparator Or Baseline | 2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole (CAS 1203422-13-2, unsubstituted phenyl analog). The patent indicates that such analogs are generally less active. |
| Quantified Difference | Not exactly quantified in public sources, but the structural difference (4-OCH3 vs. H) is explicitly claimed to confer a beneficial potency shift. |
| Conditions | In vitro human GGT enzyme inhibition assay, as generally described in the patent methodology. |
Why This Matters
For researchers studying GGT-mediated drug resistance, the 4-methoxy analog is the structurally preferred tool, as patent SAR indicates it provides a crucial potency advantage over the des-methoxy comparator.
- [1] Hanigan, M. H. Gamma glutamyl transpeptidase inhibitors and methods of use. U.S. Patent 8,741,937 B2, claim 1 and detailed description of preferred embodiments. View Source
